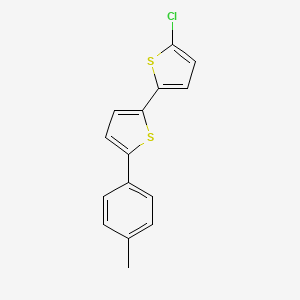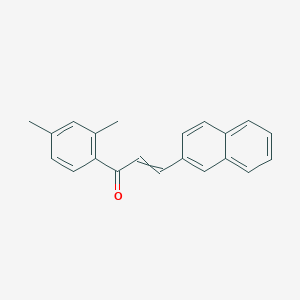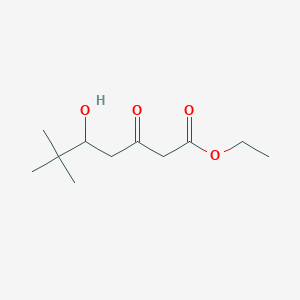![molecular formula C11H16O4S2 B14329508 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione CAS No. 100981-06-4](/img/structure/B14329508.png)
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the dioxane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methylthio groups, forming new derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its reactive functional groups. The bis(methylthio)methylene group can undergo nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities, influencing various pathways and processes.
Comparación Con Compuestos Similares
5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound shares the bis(methylthio)methylene group but differs in its overall structure and reactivity.
1,1-Dicyano-2,2-bis(methylthio)ethylene: Another related compound with similar functional groups but distinct chemical properties.
2-Cyano-3,3-bis(methylthio)acrylonitrile: This compound also contains bis(methylthio)methylene groups and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
100981-06-4 |
|---|---|
Fórmula molecular |
C11H16O4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-[bis(methylsulfanyl)methylidene]-2,2-diethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-11(6-2)14-8(12)7(9(13)15-11)10(16-3)17-4/h5-6H2,1-4H3 |
Clave InChI |
WSUUENKCGUOVGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OC(=O)C(=C(SC)SC)C(=O)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




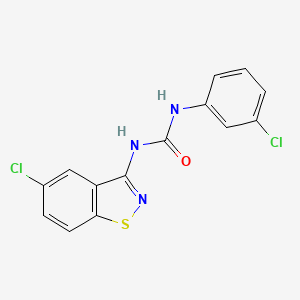


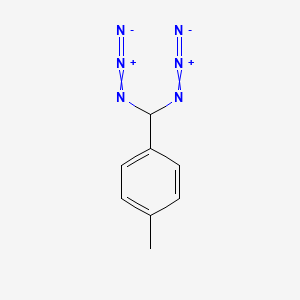
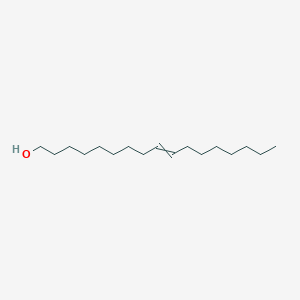

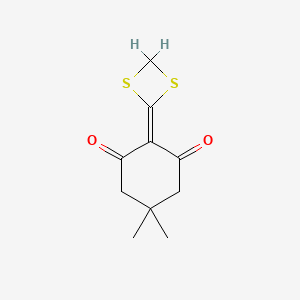
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
